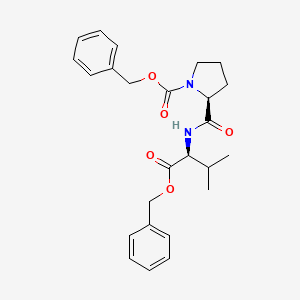
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a benzyloxy group, and a carbamoyl group. Its unique configuration and functional groups make it a valuable subject of study in synthetic organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. One common synthetic route involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Formation of the amide bond: The protected amine is then reacted with an appropriate acid chloride or anhydride to form the amide bond.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the ester bond: The ester bond is formed by reacting the intermediate with a suitable alcohol under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions and can be used to optimize the synthesis process.
化学反应分析
Types of Reactions
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- (S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its interactions with molecular targets .
属性
CAS 编号 |
99909-22-5 |
|---|---|
分子式 |
C25H30N2O5 |
分子量 |
438.5 g/mol |
IUPAC 名称 |
benzyl (2S)-2-[[(2S)-3-methyl-1-oxo-1-phenylmethoxybutan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H30N2O5/c1-18(2)22(24(29)31-16-19-10-5-3-6-11-19)26-23(28)21-14-9-15-27(21)25(30)32-17-20-12-7-4-8-13-20/h3-8,10-13,18,21-22H,9,14-17H2,1-2H3,(H,26,28)/t21-,22-/m0/s1 |
InChI 键 |
GLTFEOBFYYHUIV-VXKWHMMOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


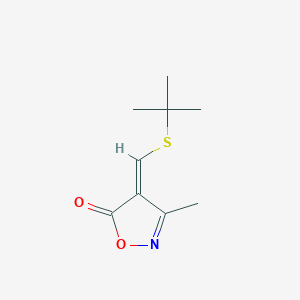
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
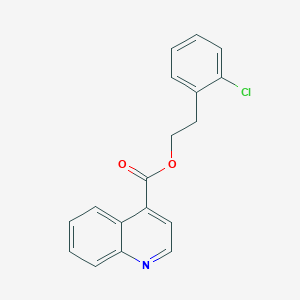
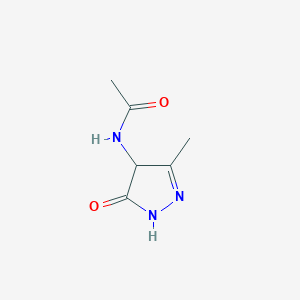
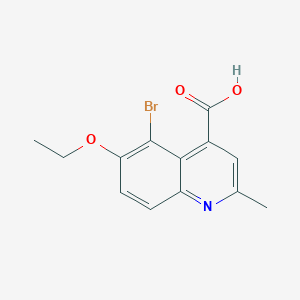
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
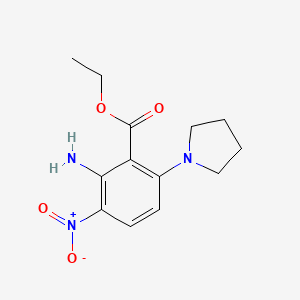

copper](/img/structure/B12874855.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
